2-(6-benzamido-9H-purin-9-yl)acetic acid hydrochloride 2-(6-benzamido-9H-purin-9-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675579
InChI: InChI=1S/C14H11N5O3.ClH/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9;/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22);1H
SMILES: C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O.Cl
Molecular Formula: C14H12ClN5O3
Molecular Weight: 333.73 g/mol

2-(6-benzamido-9H-purin-9-yl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC13675579

Molecular Formula: C14H12ClN5O3

Molecular Weight: 333.73 g/mol

* For research use only. Not for human or veterinary use.

2-(6-benzamido-9H-purin-9-yl)acetic acid hydrochloride -

Specification

Molecular Formula C14H12ClN5O3
Molecular Weight 333.73 g/mol
IUPAC Name 2-(6-benzamidopurin-9-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C14H11N5O3.ClH/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9;/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22);1H
Standard InChI Key ZYBDLJAUDRCYFQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O.Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound’s IUPAC name, 2-(6-benzamidopurin-9-yl)acetic acid hydrochloride, reflects its three key structural components:

  • A purine nucleus (9H-purine) substituted at the 6-position with a benzamido group (NHCOC6H5-\text{NHCOC}_6\text{H}_5) .

  • An acetic acid moiety (CH2COOH-\text{CH}_2\text{COOH}) linked to the purine’s 9-position via a methylene bridge .

  • A hydrochloride salt formed by protonation of the acetic acid’s carboxylate group .

The purine ring system, a bicyclic structure comprising fused pyrimidine and imidazole rings, provides a planar aromatic scaffold capable of π\pi-stacking interactions with biological targets like DNA or enzymes. Substituents at the 6-position (benzamido) and 9-position (acetic acid) introduce steric and electronic modifications that influence solubility and target binding.

Stereoelectronic Features

  • Benzamido Group: The electron-withdrawing amide (CONH-\text{CONH}-) at C6 withdraws electron density from the purine ring, potentially enhancing reactivity toward nucleophilic attack at C2 or C8 .

  • Acetic Acid Side Chain: The carboxylate group (COO-\text{COO}^-) confers water solubility at physiological pH, while the methylene spacer (CH2-\text{CH}_2-) allows flexibility in molecular docking .

The hydrochloride salt form improves crystallinity and storage stability, as evidenced by its inclusion in commercial catalogs .

Physicochemical Data

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC14H12ClN5O3\text{C}_{14}\text{H}_{12}\text{ClN}_{5}\text{O}_{3}
Molecular Weight333.73 g/mol
CAS Number2203403-89-6
SolubilityNot fully characterized; likely soluble in DMSO, aqueous buffers (pH > 5)
StabilityHygroscopic; store at 2–8°C in inert atmosphere

Notably, melting point, boiling point, and density data remain unreported in public sources, highlighting gaps in its physical characterization .

Synthesis and Production

Synthetic Routes

The compound is synthesized via a multi-step sequence starting from adenine or its derivatives :

  • Adenine Functionalization:

    • Protection of adenine’s exocyclic amine (C6) with a benzoyl group via Schotten-Baumann benzoylation .

    • Alkylation at N9 using ethyl bromoacetate to introduce the acetic acid side chain as an ethyl ester .

  • Ester Hydrolysis:

    • Saponification of the ethyl ester (COOEt-\text{COOEt}) to the carboxylic acid (COOH-\text{COOH}) under basic conditions (e.g., NaOH/EtOH) .

  • Salt Formation:

    • Treatment with hydrochloric acid to yield the hydrochloride salt .

AdenineBenzoylation6-BenzamidoadenineAlkylationEthyl 2-(6-benzamido-9H-purin-9-yl)acetateHydrolysis2-(6-Benzamido-9H-purin-9-yl)acetic acidHClHydrochloride salt\text{Adenine} \xrightarrow{\text{Benzoylation}} \text{6-Benzamidoadenine} \xrightarrow{\text{Alkylation}} \text{Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate} \xrightarrow{\text{Hydrolysis}} \text{2-(6-Benzamido-9H-purin-9-yl)acetic acid} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Industrial Production

Scale-up synthesis faces challenges due to:

  • Purification Complexity: The polar carboxylic acid and hydrochloride groups necessitate chromatographic or recrystallization techniques .

  • Yield Optimization: Reported lab-scale yields for analogous purine derivatives rarely exceed 40–60%, suggesting room for catalytic or procedural improvements .

Major suppliers, including AK Scientific and ChemScene, offer the compound at research-scale quantities (1 mg–1 g) with prices ranging from $125–$688 per gram .

Hazard StatementDescriptionPrecautionary Measures
H315Causes skin irritationWear nitrile gloves; avoid contact
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationUse in fume hood

First Aid Measures

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

  • Eye Exposure: Rinse with water for 15 minutes; seek medical attention .

Storage recommendations include airtight containers under nitrogen at 2–8°C .

SupplierPurityPrice Range (per gram)Catalog Number
AK Scientific, Inc.≥95%$500–$6001681EL
TargetMol Chemicals≥97%$600–$700T77624
ChemScene≥97%$650–$750CS-0047311

Pricing reflects small-scale synthesis costs and demand from academic and pharmaceutical screening programs .

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